3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-5-13-16-7-12(8-19(13)18-9)17-14(20)10-3-2-4-11(15)6-10/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYCNITDDALDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through various synthetic routes, including cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . The pathways involved may include cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compounds with triazolo[1,5-a]pyrimidine cores (e.g., compounds 21 , 22 , 24 in ) differ in their nitrogen atom arrangement, which alters electronic properties and binding affinities. For example, the triazolo[1,5-a]pyrimidine derivatives in exhibit microtubule-stabilizing activity, whereas pyrazolo[1,5-a]pyrimidine analogs (like the target compound) are more commonly associated with kinase inhibition (e.g., CDK4/6 in ) .
| Property | Target Compound | Triazolo[1,5-a]pyrimidine (e.g., Compound 21) | Pyrazolo[1,5-a]pyrimidine Ethynyl Derivative (e.g., D931) |
|---|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Triazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine with ethynyl linker |
| Key Substituents | 3-Cl benzamide, 2-methyl | 5-Cl, 7-alkylamino, difluorophenoxy | Trifluoromethyl, morpholinomethyl |
| Molecular Weight (g/mol) | ~330 (estimated) | 527.99 (Compound 21) | 477 (D931, Example 29) |
| Biological Activity | Not explicitly reported (inferred kinase inhibition) | Microtubule stabilization | CDK4/6 and DDR1 inhibition (synergistic with palbociclib) |
Substituent Effects on Bioactivity
- Chlorine Position : The 3-chloro substitution on benzamide (target compound) contrasts with 5-chloro on triazolo[1,5-a]pyrimidine (). Chlorine at the benzamide position may enhance metabolic stability compared to its placement on the heterocycle .
- Methyl vs. Ethynyl Linkers : The target compound lacks the ethynyl spacer seen in D931 () and 7-rh (), which are critical for maintaining conformational rigidity in kinase inhibitors. This difference may reduce binding potency but improve synthetic accessibility .
Metal Coordination Potential
Unlike 3-chloro-N-(diethylcarbamothioyl)benzamide nickel complexes (), the target compound lacks a thioamide group, rendering it unsuitable for metal coordination.
Biological Activity
3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁ClN₄O, with a molecular weight of approximately 286.72 g/mol. The compound features a chlorinated benzamide core linked to a pyrazolo[1,5-a]pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₄O |
| Molecular Weight | 286.72 g/mol |
| Structure | Structure |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation. The pyrazolo[1,5-a]pyrimidine structure is known for its ability to interact with various biological targets, making it a valuable candidate in cancer therapy.
The compound's mechanism of action primarily involves:
- Kinase Inhibition : It targets specific kinases that play pivotal roles in signaling pathways associated with cancer cell growth and survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for other potential pharmacological activities:
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, although further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines and their derivatives. Notable findings include:
- Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant antitumor activity against various cancer cell lines (e.g., HeLa and L929 cells) .
- Enzymatic Inhibition : Research highlighted the compound's ability to inhibit enzymes involved in tumor progression, suggesting its potential as a therapeutic agent in oncology .
- Synthesis and Functionalization : Various synthetic routes have been optimized to enhance the yield and purity of this compound and its analogs .
Q & A
Q. What in vivo models are appropriate for evaluating efficacy and toxicity in metastatic cancers?
- Methodological Answer : Use orthotopic xenografts (e.g., PCa cells in mice) to assess metastasis suppression. Administer 7rh (DDR1 inhibitor analog) at 10 mg/kg/day orally; observe >50% reduction in lung metastases via bioluminescence imaging . Monitor toxicity via serum ALT/AST levels and histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
